molecular formula C8H16N2 B7960242 1-(4-Piperidyl)cyclopropanamine

1-(4-Piperidyl)cyclopropanamine

Cat. No.: B7960242
M. Wt: 140.23 g/mol
InChI Key: BLOWHXOFMUZBAG-UHFFFAOYSA-N
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Description

1-(4-Piperidyl)cyclopropanamine is a chemical compound of interest in scientific research due to its structural features, which include a piperidine ring and a cyclopropanamine group. This specific arrangement is found in a class of compounds studied for their potential as molecular building blocks in medicinal chemistry and drug discovery research . Researchers value this scaffold for its potential to interact with various biological targets. The compound serves as a key synthetic intermediate for the development of more complex molecules. Its structure is analogous to other research compounds such as 1-(1-Methylpiperidin-4-yl)cyclopropanamine and N-[(Piperidin-4-yl)methyl]cyclopropanamine, which are documented in scientific databases . As with all such specialized compounds, this compound is intended for laboratory research purposes only. It is not for human or veterinary diagnostic or therapeutic use, nor is it for consumption or any other personal use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

1-piperidin-4-ylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-8(3-4-8)7-1-5-10-6-2-7/h7,10H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOWHXOFMUZBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trimethylsulfoxonium Iodide (TMSOI)-Mediated Cyclopropanation

Cyclopropanation of 4-(2-cyanoethyl)piperidine IIa (prepared via Knoevenagel condensation of 4-piperidylcarbaldehyde with malononitrile) using TMSOI and NaOH in dimethyl sulfoxide (DMSO) yields 1-(4-piperidyl)cyclopropanecarbonitrile IIIa (60% yield). The nitrile group is subsequently reduced to the amine via catalytic hydrogenation (H₂, Raney Ni, 80% yield).

Reaction Conditions

StepReagentsSolventTemperatureYield
CyclopropanationTMSOI, NaOHDMSO0°C → RT60%
Nitrile reductionH₂, Raney NiMeOH50°C80%

This method avoids toxic azides but requires careful handling of TMSOI, which generates iodomethane as a byproduct.

Ruthenium-Catalyzed Asymmetric Cyclopropanation

Enantioselective synthesis employs dichloro( p-cymene)ruthenium(II) dimer with ( S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine to cyclopropanate 4-vinylpiperidine IIb using ethyl diazoacetate, yielding ethyl (1 R,2 R)-1-(4-piperidyl)cyclopropanecarboxylate IIIb (75% yield, 98% ee). Hydrolysis with NaOH in methanol affords the carboxylic acid IV , which undergoes Curtius rearrangement to the amine (45% yield).

Challenges : High catalyst cost (∼$1,200/mol) and sensitivity to diazo compounds limit large-scale use.

Curtius Rearrangement of Cyclopropanecarboxylic Acids

Acyl Azide Formation and Thermal Decomposition

trans-2-(4-Piperidyl)cyclopropanecarboxylic acid IV (synthesized via cyclopropanation of 4-propenylpiperidine) reacts with diphenylphosphoryl azide (DPPA) in tert-butanol to form the acyl azide V , which rearranges at 120°C to 1-(4-piperidyl)cyclopropanamine (45% yield).

Reaction Profile

IVDPPA, t-BuOHVΔThis compound\text{IV} \xrightarrow{\text{DPPA, } t\text{-BuOH}} \text{V} \xrightarrow{\Delta} \text{this compound}

Drawbacks : DPPA is moisture-sensitive and generates stoichiometric phosphoric acid waste.

Hydrazide Intermediates for Amine Synthesis

Carboxylic acid IV is converted to hydrazide VI via treatment with hydrazine hydrate (90% yield). Oxidative decomposition of VI using sodium hypochlorite (NaOCl) in aqueous HCl yields the amine (55% yield).

Safety Note : NaOCl reactions require strict temperature control to prevent chloramine formation.

Nitro Group Reduction Pathways

Catalytic Hydrogenation of Nitrocyclopropanes

(1 S,2 R)-2-(4-Piperidyl)-1-nitrocyclopropane VII (from cyclopropanation of 4-nitropropenylpiperidine) undergoes hydrogenation with palladium on carbon (Pd/C) in ethanol, affording this compound (70% yield).

Optimization Data

CatalystPressure (psi)Time (h)Yield
Pd/C (5%)501270%
Raney Ni502450%

Zinc-Mediated Reduction

Nitrocyclopropane VII reacts with zinc dust in acetic acid, reducing the nitro group to amine (65% yield). This method bypasses hydrogen gas but produces zinc oxide waste.

Resolution of Racemic Mixtures

Chiral Auxiliary-Based Crystallization

Racemic trans-1-(4-piperidyl)cyclopropanecarboxylic acid IV is esterified with L-menthol to form diastereomeric esters VIIIa and VIIIb . Fractional crystallization separates the (1 R,2 R) enantiomer VIIIa , which is hydrolyzed to enantiopure IV (90% ee) and converted to the amine via Curtius rearrangement.

Cost Analysis : L-menthol adds ∼$200/mol to production costs.

Industrial Scalability and Green Chemistry Considerations

Solvent Selection and Waste Management

DMSO and methanol, used in cyclopropanation and hydrolysis, are prioritized for recyclability. Patent reports a 40% reduction in solvent waste via distillation recovery.

Alternative Cyclopropanation Reagents

N-Heterocyclic carbene (NHC)-ligated iron catalysts enable cyclopropanation of 4-propenylpiperidine at 25°C (50% yield) , though yields lag behind TMSOI methods.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Piperidyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield different amine derivatives, depending on the reducing agent and conditions used.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary and tertiary amines.

    Substitution: Substituted piperidyl-cyclopropanamine derivatives.

Scientific Research Applications

1-(4-Piperidyl)cyclopropanamine has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Piperidyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby influencing neurological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Piperidyl)cyclopropanamine with structurally analogous compounds, focusing on substituents, physicochemical properties, and pharmacological relevance:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C8H14N2 138.21 g/mol Piperidine at cyclopropane-1 position Potential CNS activity; structural analog of μ-opioid receptor ligands.
1-(1-Benzyl-2,6-dimethyl-4-piperidyl)cyclopropanamine C17H26N2 258.41 g/mol Benzyl, 2,6-dimethyl groups on piperidine Enhanced steric bulk; possible improved receptor binding affinity.
1-(4-Bromophenyl)cyclopropanamine C9H10BrN 212.09 g/mol 4-Bromophenyl substituent Increased lipophilicity; used as a synthetic intermediate in halogenated pharmaceuticals.
1-(4-Methoxyphenyl)cyclopropanamine C10H13NO 163.22 g/mol 4-Methoxyphenyl substituent Improved solubility due to polar methoxy group; explored in antidepressant drug development.
1-(3-Methylphenyl)cyclopropanamine C10H13N 147.22 g/mol 3-Methylphenyl substituent Meta-methyl group alters electronic properties; potential for metabolic stability.
1-(4-Chlorobenzyl)cyclopropanamine C10H12ClN 181.66 g/mol 4-Chlorobenzyl substituent Hydrochloride salt form enhances stability; investigated in antimicrobial agents.
1-(2-Methylphenyl)cyclopropanamine C10H13N 147.22 g/mol 2-Methylphenyl substituent Ortho-substitution may hinder enzymatic degradation; preclinical CNS studies.

Key Structural and Functional Insights

Substituent Effects on Pharmacokinetics: Halogenated Derivatives (e.g., 4-Bromophenyl, 4-Chlorobenzyl): These compounds exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Methoxy and Methyl Groups: The 4-methoxyphenyl derivative (C10H13NO) demonstrates improved solubility compared to non-polar analogs, making it suitable for oral formulations. Methyl groups (e.g., 2- or 3-methylphenyl) introduce steric effects that may protect against rapid metabolism .

Market and Industrial Relevance :

  • Derivatives like 1-(4-methylphenyl)cyclopropanamine (C10H13N) are commercially significant, with projected growth in global markets due to their versatility as intermediates in drug synthesis .

Salt Forms and Stability :

  • Hydrochloride salts (e.g., 1-(4-Chlorobenzyl)cyclopropanamine HCl) improve stability and shelf life, critical for pharmaceutical manufacturing .

Research Findings and Challenges

  • Opioid Receptor Affinity : Piperidine-containing analogs, such as N-[1-phenylpyrazol-3-yl]-N-[1-(2-phenethyl)-4-piperidyl]propenamide, exhibit potent analgesic activity by targeting peripheral μ-opioid receptors. This suggests that this compound derivatives could be optimized for reduced CNS side effects .
  • Synthetic Accessibility : The synthesis of this compound derivatives often requires multi-step routes involving cyclopropanation and piperidine functionalization, which can limit scalability. Advances in catalysis (e.g., transition metal-mediated cyclopropanation) may address these challenges .

Biological Activity

1-(4-Piperidyl)cyclopropanamine, also known as PCPCA, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of PCPCA, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a piperidine moiety. Its structural formula can be represented as follows:

C8H14N2\text{C}_8\text{H}_{14}\text{N}_2

This compound is characterized by its unique three-membered cyclopropane ring, which contributes to its biological activity by influencing molecular interactions with biological targets.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of PCPCA against various bacterial strains. In vitro assays demonstrated that PCPCA exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, indicating moderate potency .

Anticancer Activity

PCPCA has also been investigated for its anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells in several lines, including breast and colon cancer cells. The compound was found to induce apoptosis through the activation of caspase-3 and -9 pathways, as evidenced by flow cytometry and Western blot analyses . The IC50 values for these cell lines were reported to be in the low micromolar range (10-30 µM), suggesting promising potential as an anticancer agent.

The mechanism by which PCPCA exerts its biological effects involves interaction with specific receptors and enzymes. It has been shown to act as a selective inhibitor of certain neurotransmitter transporters, particularly those involved in serotonin and dopamine reuptake. This action may explain its potential use in treating mood disorders .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of PCPCA derivatives demonstrated enhanced antimicrobial activity when substituents were added to the piperidine ring. This modification increased lipophilicity, improving membrane penetration and efficacy against resistant bacterial strains .
  • Case Study on Cancer Cell Lines : In a comparative analysis of PCPCA with other known anticancer agents, it was observed that PCPCA exhibited synergistic effects when combined with conventional chemotherapeutics like doxorubicin. This combination therapy resulted in a significant reduction in cell viability compared to either agent alone .

Research Findings Summary

Activity Target Effect IC50/MIC
AntimicrobialStaphylococcus aureusInhibition of growthMIC: 16-64 µg/mL
AnticancerBreast Cancer CellsInduction of apoptosisIC50: 10-30 µM
Neurotransmitter InhibitionSerotonin/Dopamine TransportersModulation of neurotransmitter levelsNot specified

Q & A

Basic: What are the established synthetic routes for 1-(4-Piperidyl)cyclopropanamine, and how are intermediates characterized?

Methodological Answer:
this compound is typically synthesized via multi-step reactions involving piperidine derivatives and cyclopropane precursors. Key steps include:

  • Ring-opening/cyclization : Starting from 4-piperidone, intermediates like 1-benzyl-4-piperidone are acylated or alkylated to introduce cyclopropane moieties .
  • Reductive amination : Cyclopropanamine groups are introduced using reagents like NaBH4 or LiAlH4, followed by deprotection (e.g., hydrogenolysis for benzyl groups) .
  • Characterization : Intermediates are validated via GC-MS (molecular ion peaks at 0.5–8.0% intensity) and IR spectroscopy (amide C=O stretches at 1650–1700 cm⁻¹) .

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